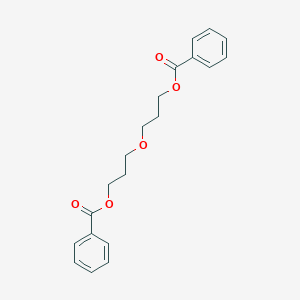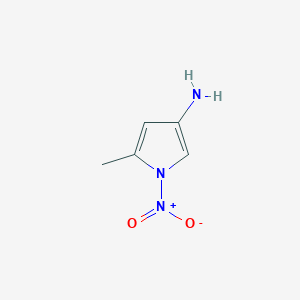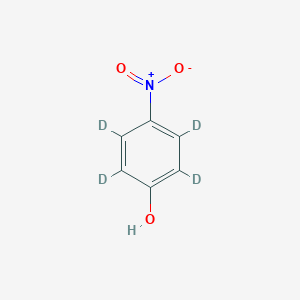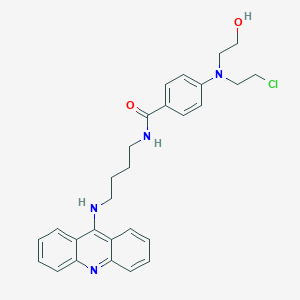
3,3'-Oxybis(1-propanol) dibenzoate
Übersicht
Beschreibung
3,3'-Oxybis(1-propanol) dibenzoate, also known as Benzoflex™ 352, is a commonly used plasticizer in the polymer industry. It is a clear, colorless liquid that is soluble in most organic solvents. This chemical compound is widely used in the manufacture of vinyl, polyvinyl chloride (PVC), and other polymers. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study identified a dimeric carbazole alkaloid, 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), which was isolated from Murraya koenigii. This compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 3.13-100 microg/ml (Rahman & Gray, 2005).
High-Temperature Proton Exchange Membrane Fuel Cell Applications
- Novel polybenzimidazoles were synthesized from tetraamines and 4,4′-oxybis(benzoic acid) for high-temperature proton exchange membrane fuel cell applications. These polybenzimidazoles showed excellent thermal and oxidative stability, mechanical properties, and high proton conductivity (Chen et al., 2016).
Catalytic Asymmetric Synthesis
- Catalytic asymmetric methodologies were explored for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives, which are key structures in medicinal chemistry due to their wide range of biological and pharmacological activities (Munck, Vila, & Pedro, 2018).
Solubility and Solvent Effect Studies
- Research on the solubility of 2-amino-3-methylbenzoic acid in different solvents, including 1-propanol, was conducted for its purification purposes. This study is crucial for understanding the solution process and choosing appropriate solvents for various applications (Zhu et al., 2019).
Synthesis of Oxazolines and Thiazolines
- A study described the microwave-assisted synthesis of 2-substituted oxazolines and thiazolines using N-acylbenzotriazoles. This method demonstrated a new application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times (Katritzky, Cai, Suzuki, & Singh, 2004).
Construction of Tetrasubstituted C‒F Stereocenters
- An organocatalyzed asymmetric Mannich reaction was developed for constructing chiral tetrasubstituted C‒F stereocenters, utilizing 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This reaction provided an efficient way to produce various seven-member cyclic amines (Li, Lin, & Du, 2019).
Eigenschaften
CAS-Nummer |
94-51-9 |
|---|---|
Produktname |
3,3'-Oxybis(1-propanol) dibenzoate |
Molekularformel |
C20H22O5 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(3-benzoyloxypropoxy)propyl benzoate |
InChI |
InChI=1S/C20H22O5/c21-19(17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-20(22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI-Schlüssel |
BYQDGAVOOHIJQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
Siedepunkt |
446 °F at 760 mm Hg (USCG, 1999) |
Dichte |
1.13 (USCG, 1999) |
Flammpunkt |
greater than 300 °F (USCG, 1999) |
melting_point |
-22 °F (USCG, 1999) |
Andere CAS-Nummern |
94-51-9 |
Physikalische Beschreibung |
Straw-colored viscous liquid with faint aromatic odor. (USCG, 1999) |
Synonyme |
Oxybis(propyl benzoate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)






